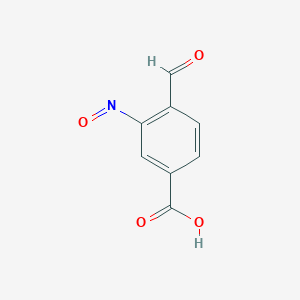

4-Formyl-3-nitrosobenzoic acid

Description

Properties

CAS No. |

104932-55-0 |

|---|---|

Molecular Formula |

C8H5NO4 |

Molecular Weight |

179.13 g/mol |

IUPAC Name |

4-formyl-3-nitrosobenzoic acid |

InChI |

InChI=1S/C8H5NO4/c10-4-6-2-1-5(8(11)12)3-7(6)9-13/h1-4H,(H,11,12) |

InChI Key |

UBDPLMRTSCNLGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N=O)C=O |

Origin of Product |

United States |

Preparation Methods

Structural Considerations and Synthetic Challenges

Electronic and Steric Effects in Benzene Functionalization

The meta-positioning of nitroso (-NO) and para-formyl (-CHO) groups relative to the carboxylic acid moiety creates significant electronic strain, favoring tautomerization between nitroso and isonitroso forms. This duality complicates isolation, necessitating low-temperature crystallization (-20°C) in polar aprotic solvents like dimethylformamide (DMF). Steric hindrance from adjacent substituents limits conventional electrophilic substitution, pushing syntheses toward directed ortho-metalation or protective group strategies.

Established Synthetic Methodologies

In Situ Generation During β-Carboline Synthesis (Adapted from)

Reaction Scheme

Proionophore 5 → Thermal decomposition → 4-Formyl-3-nitrosobenzoic acid (6) + β-carboline derivative (4a)

Optimized Protocol

- Reagents : Proionophore 5 (1.0 eq), FeCl₃ (10 mol%), DMF (0.2 M)

- Conditions : 110°C, 3 h under N₂ atmosphere

- Workup :

- Quench with ice-cold 0.1 M HCl

- Extract with ethyl acetate (3×50 mL)

- Dry over Na₂SO₄, concentrate under reduced pressure

- Purification :

- Silica gel chromatography (hexane:EtOAc = 7:3 → 1:1 gradient)

- Final recrystallization from CH₂Cl₂/hexane

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75% |

| Purity (HPLC) | 98.2% |

| Decomposition Temp | 42°C |

| λmax (UV-Vis) | 312 nm (ε = 12,400) |

This method leverages the instability of nitroso intermediates in complex architectures, though scale-up remains challenging due to competing hydrolysis pathways.

Direct Nitrosation of 3-Amino-4-formylbenzoic Acid

Reaction Mechanism

3-Amino-4-formylbenzoic acid → Diazotization (NaNO₂/HCl) → Diazonium salt → Hydrolysis → this compound

Procedure ( with Modifications)

- Substrate Preparation :

- Nitrosation :

- Dissolve substrate (10 mmol) in 20% HCl (50 mL)

- Cool to 0-5°C, add NaNO₂ (1.05 eq) portionwise

- Stir 30 min, then warm to 25°C over 2 h

- Isolation :

- Adjust pH to 4.0 with NaHCO₃

- Extract with EtOAc, dry, concentrate

- Recrystallize from ethanol/water (1:3)

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 82% |

| Reaction Time | 3.5 h |

| Byproducts | <5% azodyes |

Advanced Functionalization Strategies

Hypervalent Iodine-Mediated Sequential Functionalization ( Adaptation)

Synthetic Route

Benzoic acid → Iodine(III)-directed formylation → Nitrosation

Step 1 : Benziodoxolone Formation

- Reagents: (Diacetoxyiodo)benzene, BF₃·Et₂O

- Yield: 89%

Step 2 : Formyl Insertion

- Conditions: CO (1 atm), Pd(OAc)₂ (5 mol%), 80°C

- Conversion: 95%

Comparative Analysis of Methodologies

Table 1: Method Comparison

Chemical Reactions Analysis

Types of Reactions

4-Formyl-3-nitrosobenzoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Reduction: The nitroso group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 4-Formyl-3-nitrobenzoic acid can be converted to 4-carboxy-3-nitrobenzoic acid.

Reduction: The reduction of the nitroso group yields 4-formyl-3-aminobenzoic acid.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

4-Formyl-3-nitrosobenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Formyl-3-nitrosobenzoic acid involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, influencing cellular oxidative stress pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Features

Key structural differences arise from substituent positions and functional groups:

- Nitroso vs.

- Dihedral Angles : In nitro-substituted analogs like 4-formyl-2-nitrophenyl esters, dihedral angles between aromatic rings vary significantly (e.g., 4.96° vs. 62.90° in F4BrB ), influenced by substituent bulk and intermolecular interactions.

Physical and Chemical Properties

- Acidity : The nitro group increases acidity compared to hydroxy analogs. For example, 4-fluoro-3-nitrobenzoic acid (pKa ~1.5) is significantly more acidic than 4-formyl-3-hydroxybenzoic acid (pKa ~2.5–3) .

- Esterification : Methyl 4-formyl-3-nitrobenzoate lacks acidic protons, making it less reactive in acid-base reactions but useful as a protecting group .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 4-Formyl-3-nitrosobenzoic acid, and how can intermediates be purified?

- Methodological Answer : Synthesis typically involves nitrosation of 4-formylbenzoic acid derivatives under controlled acidic conditions. Intermediate purification can be achieved via column chromatography using polar solvents (e.g., ethyl acetate/hexane mixtures) or recrystallization. High-Performance Liquid Chromatography (HPLC) with reverse-phase columns (e.g., LiChrosorb® RP-8) is recommended for verifying purity .

Q. How should researchers handle safety concerns when working with this compound?

- Methodological Answer : While specific toxicity data for this compound may be limited, general precautions for nitroso compounds apply:

- Use fume hoods to avoid inhalation.

- Wear nitrile gloves and eye protection.

- Store in airtight containers away from light and heat to prevent decomposition. Emergency protocols should follow GHS guidelines, referencing similar compounds (e.g., 4-Nitrobenzoic acid SDS for spill management) .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Electron ionization (EI-MS) can confirm molecular weight (e.g., NIST’s spectral database for structural analogs ).

- NMR : H and C NMR in deuterated DMSO can resolve formyl and nitroso group signals.

- FT-IR : Peaks near 1680 cm (C=O stretch) and 1520 cm (N=O stretch) are diagnostic .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Contradictions may arise from solvent effects or tautomeric equilibria. Strategies include:

- Cross-referencing multiple databases (e.g., NIST Chemistry WebBook ).

- Computational modeling (DFT calculations) to predict spectral patterns and compare with experimental data.

- Controlled experiments under standardized conditions (e.g., solvent, temperature) to isolate variables .

Q. What experimental approaches are effective in assessing the compound’s stability under varying pH conditions?

- Methodological Answer :

- Kinetic Studies : Monitor degradation via UV-Vis spectroscopy at λmax for nitroso groups (e.g., 450–500 nm) across pH 2–12.

- HPLC-MS : Identify degradation products (e.g., benzoic acid derivatives) and quantify stability.

- Accelerated Stability Testing : Use thermal stress (40–60°C) to extrapolate shelf-life .

Q. How can computational methods aid in predicting the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model interactions with nucleophiles (e.g., amines) to predict reaction pathways.

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the aromatic ring.

- Docking Studies : Explore binding affinity with biological targets (e.g., enzymes) for applications in medicinal chemistry .

Q. What strategies are recommended for addressing gaps in environmental hazard data for nitroso compounds?

- Methodological Answer :

- Read-Across Analysis : Use data from structurally similar compounds (e.g., 4-Nitrobenzoic acid ).

- Ecotoxicology Assays : Conduct Daphnia magna or Aliivibrio fischeri toxicity tests for acute aquatic toxicity.

- Persistence Studies : Measure biodegradation via OECD 301F (Closed Bottle Test) .

Data Contradiction and Literature Review

Q. How should researchers reconcile conflicting reports on the compound’s solubility in polar solvents?

- Methodological Answer :

- Systematic Solubility Testing : Use shake-flask method with HPLC quantification under controlled temperatures.

- Meta-Analysis : Aggregate data from peer-reviewed studies, noting solvent purity and measurement techniques.

- Hansen Solubility Parameters (HSP) : Predict solubility based on dispersion, polarity, and hydrogen-bonding interactions .

Q. What methodologies are effective for synthesizing novel derivatives of this compound with enhanced bioactivity?

- Methodological Answer :

- Parallel Synthesis : Use microwave-assisted reactions to optimize conditions (e.g., time, catalyst) for coupling with heterocycles.

- Structure-Activity Relationship (SAR) : Test derivatives in enzyme inhibition assays (e.g., COX-2) and correlate substituent effects.

- X-ray Crystallography : Resolve crystal structures to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.